An In-depth Technical Guide to Isoindoline-5-carboxylic Acid: Structure, Properties, and Synthetic Significance
An In-depth Technical Guide to Isoindoline-5-carboxylic Acid: Structure, Properties, and Synthetic Significance
Introduction
Isoindoline-5-carboxylic acid, a distinct heterocyclic compound, stands as a pivotal structural motif in the landscape of modern medicinal chemistry and materials science. As a bifunctional molecule, it integrates the rigid, aromatic character of a bicyclic system with the versatile reactivity of a secondary amine and a carboxylic acid. This unique combination makes it a highly sought-after building block, or scaffold, for the synthesis of complex molecular architectures. The isoindoline core is found in a variety of clinically significant drugs, underscoring its role as a "privileged structure" in drug design.[1][2] Derivatives of the isoindoline scaffold have demonstrated a remarkable range of pharmacological activities, including applications in oncology, inflammation, and hypertension.[1]
This guide provides a comprehensive technical overview of isoindoline-5-carboxylic acid, detailing its chemical and physical properties, spectroscopic signature, and its strategic importance as a synthetic intermediate for researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Structure
The foundational aspect of any chemical entity is its structure, which dictates its physical properties, reactivity, and biological interactions. Isoindoline-5-carboxylic acid is a bicyclic molecule where a benzene ring is fused to a five-membered pyrrolidine ring, with a carboxylic acid group substituted at the 5-position of the aromatic ring.
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Caption: Chemical Structure of Isoindoline-5-carboxylic acid.
Key Identifiers:
| Property | Value | Source(s) |
| IUPAC Name | 2,3-dihydro-1H-isoindole-5-carboxylic acid | [3] |
| CAS Number | 685084-08-6 | [3][4] |
| Molecular Formula | C₉H₉NO₂ | [4] |
| Molecular Weight | 163.17 g/mol | [4] |
| Canonical SMILES | C1C2=C(CN1)C=C(C=C2)C(=O)O | [3] |
| InChI Key | BYVHWRKMSXVVAM-UHFFFAOYSA-N | [4] |
Physicochemical and Spectroscopic Profile
A. Physicochemical Properties (Predicted)
| Property | Predicted Value / Description | Rationale |
| Appearance | Off-white to light yellow solid. | Typical for aromatic carboxylic acids. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The polar carboxylic acid and amine groups confer some aqueous solubility, but the larger bicyclic aromatic structure limits it. Solubility is expected in polar organic solvents. |
| pKa (Carboxylic Acid) | ~4-5 | The pKa is expected to be similar to that of benzoic acid, slightly modulated by the electron-donating nature of the fused dihydro-pyrrole ring. |
| pKa (Amine) | ~9-10 | The secondary amine is expected to have a pKa typical for benzylic amines. |
B. Spectroscopic Signature (Predicted)
The spectroscopic profile is critical for the identification and quality control of the compound.
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¹H Nuclear Magnetic Resonance (¹H NMR):
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Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically between 10-13 ppm.[5]
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Aromatic Protons (Ar-H): Signals expected in the 7-8 ppm region. The substitution pattern would likely result in a singlet and two doublets.
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Benzylic Protons (-CH₂-N-CH₂-): Two singlets or an AX system of coupled doublets for the two sets of methylene protons, typically in the 4-5 ppm range.
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Amine Proton (-NH-): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
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¹³C Nuclear Magnetic Resonance (¹³C NMR):
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Carbonyl Carbon (-COOH): A signal in the downfield region, approximately 165-185 ppm.[5]
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Aromatic Carbons (Ar-C): Multiple signals between 120-150 ppm.
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Benzylic Carbons (-CH₂-): Signals expected in the 40-55 ppm range.
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Infrared (IR) Spectroscopy:
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O-H Stretch (Carboxylic Acid): A very broad and characteristic absorption band from 2500 to 3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1720 cm⁻¹ (for the hydrogen-bonded dimer).
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N-H Stretch (Secondary Amine): A moderate absorption band around 3300-3500 cm⁻¹.
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C-H Stretch (Aromatic/Aliphatic): Absorptions around 3000-3100 cm⁻¹ (aromatic) and 2800-3000 cm⁻¹ (aliphatic).
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Synthesis and Chemical Reactivity
A detailed, peer-reviewed synthesis protocol specifically for isoindoline-5-carboxylic acid is not prominently available. However, its synthesis can be envisioned through established routes. A plausible strategy involves the catalytic hydrogenation of a corresponding phthalonitrile derivative. For instance, the parent isoindoline can be synthesized by the catalytic hydrogenation of phthalonitrile over a platinum-on-carbon catalyst.[6] A similar approach starting from 4-cyanophthalonitrile would be a logical route to the target molecule.
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Caption: Key reaction pathways for Isoindoline-5-carboxylic acid.
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Reactions at the Secondary Amine: The nitrogen atom is nucleophilic and can readily undergo reactions such as N-alkylation, N-acylation, and N-arylation (e.g., via Buchwald-Hartwig coupling). This allows for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR).
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Reactions at the Carboxylic Acid: The carboxyl group can be converted into esters, amides, or reduced to a primary alcohol. Amide coupling reactions are particularly crucial in drug development for linking the scaffold to other pharmacophores or for modulating solubility and cell permeability. [7]
Applications in Drug Discovery and Development
The isoindoline scaffold is a cornerstone in the development of numerous pharmaceutical agents. [2]While specific examples detailing the direct use of isoindoline-5-carboxylic acid as a starting material are proprietary or embedded in patent literature, its value is evident from the prevalence of the core structure in marketed drugs.
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Scaffold for Focused Libraries: Isoindoline-5-carboxylic acid is an ideal starting point for creating focused libraries of compounds for high-throughput screening. The two distinct functional groups allow for a divergent synthetic approach, where a multitude of "R" groups can be appended to both the nitrogen and the carboxylate positions, rapidly generating chemical diversity.
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Core of Bioactive Molecules: The isoindoline ring system is present in drugs indicated for a wide range of diseases. Notable examples include:
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Lenalidomide and Pomalidomide: Immunomodulatory drugs used to treat multiple myeloma.
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Chlorthalidone: A diuretic used for treating hypertension.
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Mazindol: An agent used for the short-term treatment of obesity. [1]* Intermediate for Targeted Therapies: The rigid structure of the isoindoline core serves to orient appended functional groups in a well-defined three-dimensional space. This pre-organization is critical for designing molecules that can bind with high affinity and selectivity to specific biological targets like enzymes or protein receptors. [2]
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Conclusion
Isoindoline-5-carboxylic acid is a molecule of significant strategic value for synthetic and medicinal chemists. Its robust bicyclic framework, combined with the versatile handles of a secondary amine and a carboxylic acid, provides a reliable platform for the construction of novel and complex chemical entities. While detailed public data on its synthesis and specific properties are sparse, its structural relationship to a class of highly successful pharmaceutical agents confirms its importance. As the demand for new therapeutics continues to grow, the role of well-designed, bifunctional intermediates like isoindoline-5-carboxylic acid in enabling innovative drug discovery programs will only become more pronounced.
References
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ChemSrc. (2025). LAURETH-5 CARBOXYLIC ACID | CAS#:21127-45-7. Retrieved from [Link]
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PubChem. (n.d.). Compound Summary: 2-(3-carboxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. Retrieved from [Link]
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Molbase. (n.d.). 2-Benzylisoindoline-4-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2010). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Retrieved from [Link]
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PubChem. (n.d.). Compound Summary: 1H-Isoindole-5-carboxylic acid, 2,2'-(methylenedi-4,1-phenylene)bis[2,3-dihydro-1,3-dioxo-. Retrieved from [Link]
- Povarov, I. S., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7509.
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ResearchGate. (2005). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]
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